

quantum chemical calculations of dihydroxyacetone properties

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An In-depth Technical Guide to the Quantum Chemical Properties of Dihydroxyacetone

Dihydroxyacetone (DHA), the simplest ketose sugar, is a molecule of significant interest across various scientific disciplines. It is the active ingredient in sunless tanning products, a key intermediate in carbohydrate metabolism, and a potential bio-based platform chemical.^{[1][2][3]} Understanding its intrinsic molecular properties is crucial for applications ranging from drug development to materials science. Quantum chemical calculations provide a powerful theoretical framework for elucidating the conformational landscape, spectroscopic signatures, and reactivity of DHA at the atomic level. This guide offers a technical overview of the key properties of dihydroxyacetone investigated through computational methods, intended for researchers, scientists, and professionals in drug development.

Conformational Analysis and Molecular Structure

The flexibility of the dihydroxyacetone molecule, arising from four torsional degrees of freedom, gives rise to a variety of conformations.^[4] Computational studies, corroborated by experimental data, have been instrumental in identifying the most stable conformers and their relative populations.

A pivotal study combined gas-phase electron diffraction (GED), microwave (MW) data, and quantum chemical calculations to unravel the conformational composition of DHA.^{[4][5]} The results indicate that DHA exists as a mixture of three low-energy conformers. The most stable conformer possesses C_{2v} symmetry and is stabilized by two intramolecular hydrogen bonds between the carbonyl oxygen and the hydroxyl hydrogens.^{[4][5]} Two other conformers, with C_s

and C₁ symmetry, each feature one intramolecular hydrogen bond and are present in a combined abundance of approximately 30%.^{[5][6]}

Experimental and Computational Protocols:

- **Conformer Search and Energy Calculation:** The potential conformers of DHA were identified using ab initio and Density Functional Theory (DFT) calculations with various basis sets. High-accuracy energy estimations were performed using the Gaussian-3X (G3X) composite method.^[4] The B3LYP functional with the cc-pVTZ basis set was used for calculating the cubic force field to determine anharmonic vibrational corrections.^{[4][5]}
- **Structural Determination:** The equilibrium (r_e) structure was determined through a joint analysis of gas-phase electron diffraction (GED) data and rotational constants from microwave (MW) spectroscopy. Anharmonic vibrational corrections were applied to the experimental internuclear distances and rotational constants to refine the structure.^{[5][6]}

Data Presentation:

Table 1: Relative Energies of Dihydroxyacetone Conformers

| Conformer Symmetry | Number of Intramolecular H-Bonds | Relative Energy (kJ/mol) | Population |
|--------------------|----------------------------------|--------------------------|---|
| C _{2v} | 2 | 0 (most stable) | ~70% |
| C _s | 1 | 7 - 24 | ~30% (total for C _s and C ₁) |
| C ₁ | 1 | 7 - 24 | ~30% (total for C _s and C ₁) |

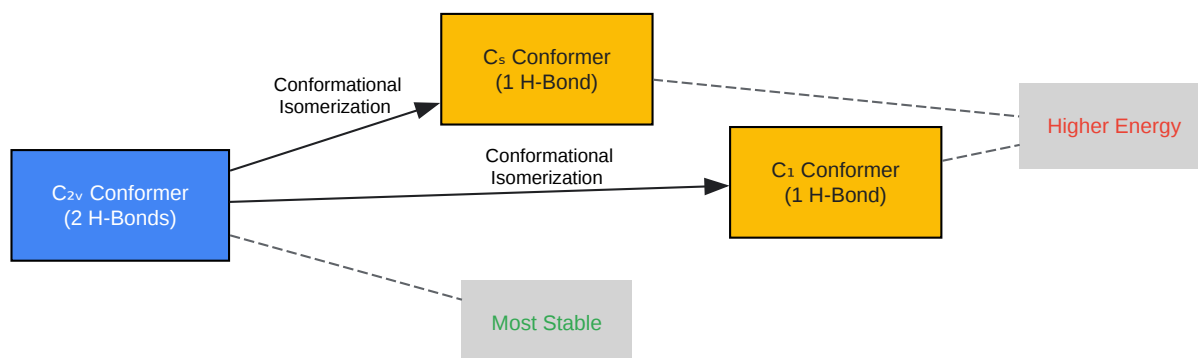
Note: Energy ranges are based on calculations at different levels of theory. The population is an approximate distribution.^{[4][5]}

Table 2: Equilibrium Structural Parameters (r_e) for the Most Abundant C_{2v} Conformer of DHA

| Parameter | Value | Uncertainty |
|-----------------------|-------|-------------|
| Bond Lengths (Å) | | |
| r(C=O) | 1.215 | (2) |
| r(C-C) | 1.516 | (2) |
| r(C-O) | 1.393 | (2) |
| r(C-H) | 1.096 | (4) |
| r(O-H) | 0.967 | (4) |
| Bond Angles (degrees) | | |
| ∠C-C=O | 119.9 | (2) |
| ∠C-C-O | 111.0 | (2) |
| ∠C-C-H | 108.2 | (7) |
| ∠C-O-H | 106.5 | (7) |

Source: Combined analysis of GED and MW data. Uncertainties are 3 times the standard deviations.[5][6]

Visualization:



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Conformational relationship between the primary DHA isomers.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. Quantum chemical calculations are essential for assigning the observed spectral bands to specific molecular vibrations.

For dihydroxyacetone, theoretical calculations have shown that the harmonic fundamental wavenumbers calculated at various levels of theory can accurately reproduce the experimental Fourier Transform Infrared (FTIR) spectrum of the isolated molecule.^[4] This agreement allows for a detailed vibrational analysis and a confident assignment of the normal modes.

Experimental and Computational Protocols:

- **Experimental Spectra:** IR and Raman spectra are typically recorded in the solid phase or for isolated molecules in the gas phase.^[7]
- **Computational Spectra:** The standard approach involves geometry optimization followed by a frequency calculation at the same level of theory. DFT methods, such as B3LYP with Pople-style (e.g., 6-311++G**) or Dunning-style (e.g., cc-pVTZ) basis sets, are commonly employed to compute harmonic vibrational frequencies.^[7] To improve agreement with experimental data, calculated frequencies are often scaled by an empirical factor, or more advanced calculations are performed to account for anharmonicity.^{[5][7]}

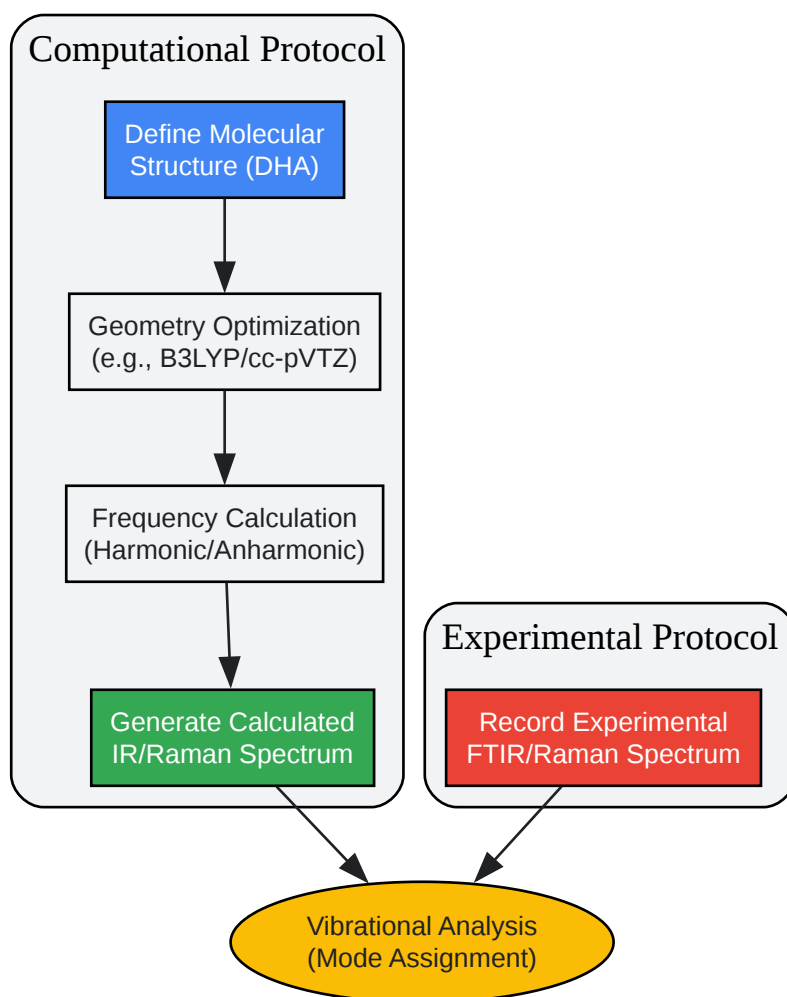
Data Presentation:

Table 3: Representative Vibrational Modes of Dihydroxyacetone

| Vibrational Mode | Typical Calculated Wavenumber (cm ⁻¹ , Scaled) |
|------------------|---|
| O-H stretch | 3500 - 3700 |
| C-H stretch | 2900 - 3100 |
| C=O stretch | 1700 - 1750 |
| C-O stretch | 1000 - 1200 |
| C-C stretch | 800 - 1000 |

Note: These are typical frequency ranges. Precise values depend on the level of theory, basis set, and the specific conformer.

Visualization:



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Workflow for theoretical and experimental vibrational analysis.

Electronic Properties and Reactivity

Quantum chemistry also provides insight into the electronic structure and chemical reactivity of DHA. This includes calculating thermodynamic properties and mapping reaction pathways.

Thermochemistry

High-accuracy composite methods like G3X have been used to calculate the enthalpy of formation of DHA.[5] Such calculations are crucial for understanding the molecule's stability and its role in chemical reactions.

Table 4: Calculated Thermodynamic Properties of Dihydroxyacetone

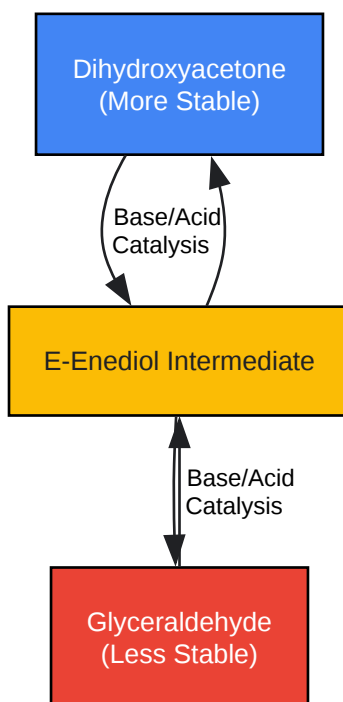
| Property | Method | Calculated Value |
|---------------------------------------|--------|------------------|
| Enthalpy of Formation (gas, 298.15 K) | G3X | -523 ± 4 kJ/mol |

Source: Atomization procedure using the G3X method.[5]

Reactivity and Isomerization

DHA can undergo a rapid, base- or acid-catalyzed interconversion with its isomer, glyceraldehyde, through an enediol intermediate.[8] At equilibrium, the mixture favors DHA (60-65%), confirming that it is the more thermodynamically stable of the two trioses at room temperature.[8] Computational models using methods like B3LYP/6-31G* have been used to map the energy landscape of this isomerization.[8] Furthermore, kinetic models for the hydrothermal decomposition of DHA utilize thermodynamics derived from static electronic structure calculations to understand its breakdown into products like glyceraldehyde, methylglyoxal, and various acids.[9]

Visualization:



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Isomerization pathway of DHA to glyceraldehyde.

Conclusion

Quantum chemical calculations are an indispensable tool for characterizing the properties of dihydroxyacetone. They provide detailed insights into its conformational preferences, molecular structure, and vibrational spectra, showing excellent agreement with experimental findings.[5] [6] Furthermore, computational methods illuminate the thermodynamic stability and reaction pathways of DHA, such as its critical isomerization to glyceraldehyde.[8][9] The data and methodologies presented in this guide underscore the power of theoretical chemistry to build a fundamental understanding of this important biomolecule, aiding researchers in the rational design and development of new applications.

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